molecular formula C13H20N2O5 B14864199 (4S,5R)-7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

(4S,5R)-7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B14864199
M. Wt: 284.31 g/mol
InChI Key: DQTUUKQMHSAXSC-SDBXPKJASA-N
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Description

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[44]Nonane-4-Carboxylic Acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve the desired stereochemistry . The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides, Grignard reagents for the formation of tertiary alcohols, and lithium diorganocopper reagents for the formation of ketones .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols.

Scientific Research Applications

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures and derivatives of tert-butanesulfinamide . Examples include:

  • Bicyclo[3.3.1]nonane derivatives
  • Tropane alkaloids

Uniqueness

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

(4S,5R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13-/m0/s1

InChI Key

DQTUUKQMHSAXSC-SDBXPKJASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O

Origin of Product

United States

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